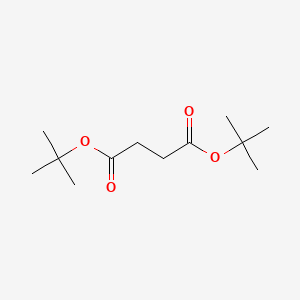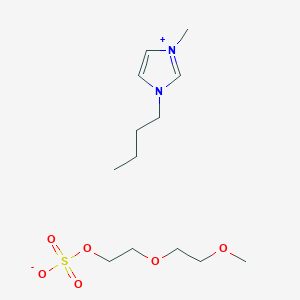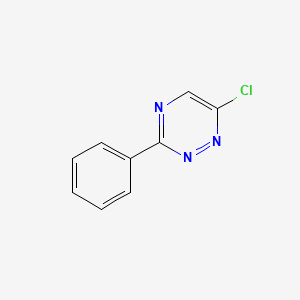
Di-tert-butyl succinate
Vue d'ensemble
Description
Di-tert-butyl succinate, also known as butanedioic acid, bis(1,1-dimethylethyl) ester, is an organic compound with the molecular formula C12H22O4. It is a diester of succinic acid and is characterized by the presence of two tert-butyl groups attached to the succinate backbone. This compound is used in various chemical processes and has applications in different fields of scientific research.
Mécanisme D'action
Target of Action
Di-tert-butyl succinate is a chemical compound with the molecular formula C12H22O4 . .
Biochemical Pathways
DBAD is known to be used as a reactive intermediate to synthesize other macromolecular substances due to its unique structural characteristics . The most widely used reaction involving DBAD is the Mitsunobu reaction, which refers to the oxidation–reduction condensation reaction of nucleophilic substrates with alcohols in the presence of reducing phosphorus reagents and oxidizing azo reagents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Di-tert-butyl succinate can be synthesized through the proton-catalyzed esterification of succinic acid with isobutene. The reaction involves the use of a water-containing acid esterification catalyst, such as sulfuric acid, in a concentration of not more than 95% by weight . The reaction is carried out under controlled conditions to minimize the evolution of heat and to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting succinic acid or succinic acid anhydride with isobutene in the presence of a concentrated acid, such as sulfuric acid. The process is optimized to reduce the formation of polymerization products and to improve the overall efficiency and safety of the production .
Analyse Des Réactions Chimiques
Types of Reactions: Di-tert-butyl succinate undergoes various chemical reactions, including:
Esterification: The compound can participate in esterification reactions to form other esters.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield succinic acid and tert-butyl alcohol.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and acid catalysts.
Hydrolysis: Requires the presence of water and either an acid or a base.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed:
Hydrolysis: Succinic acid and tert-butyl alcohol.
Oxidation: Various oxidation products, depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Di-tert-butyl succinate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for succinic acid.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Diethyl succinate: Another diester of succinic acid, but with ethyl groups instead of tert-butyl groups.
Dimethyl succinate: A diester with methyl groups.
Diisopropyl succinate: A diester with isopropyl groups.
Comparison:
Reactivity: The reactivity of this compound may differ from other succinate esters due to steric hindrance from the tert-butyl groups.
This compound stands out due to its unique structure and the presence of tert-butyl groups, which influence its reactivity and applications in various fields.
Propriétés
IUPAC Name |
ditert-butyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOORECODRBZTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450132 | |
| Record name | Di-tert-butyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-26-1 | |
| Record name | Di-tert-butyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DI-TERT-BUTYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U278DI8QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)
![2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B1600353.png)








